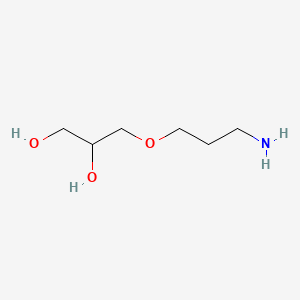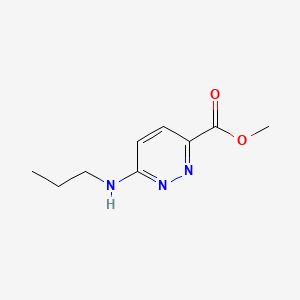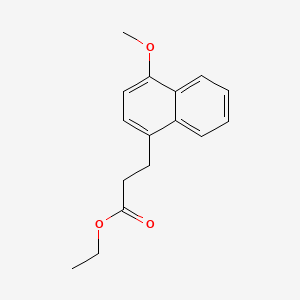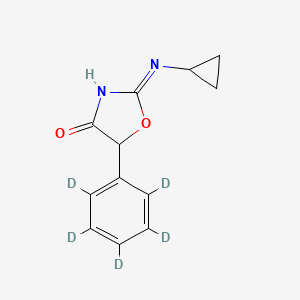
Pyrazine 1,4-Dioxide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine 1,4-Dioxide-d4 is a biochemical used for proteomics research . It has a molecular formula of C4D4N2O2 and a molecular weight of 116.11 . It is a chemical frequently employed as a coformer in cocrystal design .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered aromatic structure bearing two nitrogen atoms arranged in a 1,4-orientation embedded within a carbon framework . The InChIKey is SXTKIFFXFIDYJF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 112.09 g/mol . It has a topological polar surface area of 46.4 Ų and a complexity of 130 . It has no hydrogen bond donor count and a hydrogen bond acceptor count of 3 .科学的研究の応用
Catalysis and Synthesis
Pyrazine derivatives are utilized as catalysts in the synthesis of diverse heterocyclic compounds. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide acts as an efficient catalyst in aqueous media for one-pot synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives. This method highlights the use of pyrazine derivatives in facilitating reactions with high yields, short reaction times, and adherence to green chemistry principles (Khazaei et al., 2015).
Material Science
In material science, pyrazine derivatives contribute to the design of coordination polymers and frameworks with intricate architectures. The employment of N,N'-dioxide ligands derived from pyrazine in lanthanide metal ion coordination results in complex structures, which can be better understood through analysis based on interconnected layered 2-D sheets or subnet tectons. This approach simplifies the interpretation of highly connected materials, underscoring the structural versatility and significance of pyrazine derivatives (Hill et al., 2005).
Energetic Materials
Pyrazine derivatives are also explored in the design of energetic materials. Research into 4,8-dihydrodifurazano[3,4-b,e]pyrazine-based anions and their salts reveals the potential of these compounds in creating high-performance energetic salts. Theoretical studies focusing on their energetic properties, impact sensitivity, and thermodynamic formation contribute to the understanding and development of new explosive materials (Duan et al., 2019).
Coordination Chemistry
The synthesis of luminescent coordination frameworks using pyrazine derivatives demonstrates their applicability in developing materials with unique optical properties. For example, Cu4I4-Cu3(Pyrazolate)3 coordination networks exhibit variations in local geometry and emission colors through postsynthetic modification, indicating the potential for tunable photoluminescent materials (Zhan et al., 2017).
Corrosion Inhibition
Pyrazine derivatives are recognized for their corrosion inhibition properties, particularly in protecting industrial metals and alloys. Their effectiveness as mixed-type inhibitors and the adherence to Langmuir isotherm models in certain applications highlight the potential of pyrazine derivatives in corrosion prevention strategies (Obot et al., 2018).
Safety and Hazards
作用機序
Target of Action
Pyrazine 1,4-Dioxide-d4 is a biochemical compound used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
For instance, it has been observed to form a 2:1 receptor-substrate complex with certain receptors . The receptors adopt a specific conformation to accommodate the this compound molecule . More detailed studies are required to fully understand the nature of these interactions and the resulting changes.
Biochemical Pathways
It’s known that the compound can interact with other molecules, potentially influencing various biochemical processes
Result of Action
Its ability to form complexes with other molecules suggests that it may influence various cellular processes
Action Environment
It’s known that the formation of complexes between the compound and other molecules can be influenced by the solution in which they are present . This suggests that environmental factors could potentially affect the compound’s action.
生化学分析
Biochemical Properties
Pyrazine 1,4-Dioxide-d4 plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with oxidoreductases, enzymes that catalyze oxidation-reduction reactions. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic pathways by interacting with key enzymes involved in cellular respiration and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and context. This compound binds to the active site of enzymes, forming stable complexes that can either inhibit or enhance the enzyme’s activity. This binding can also lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity can decrease over time due to gradual degradation. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence pathways related to cellular respiration, energy production, and redox balance. By interacting with key enzymes, this compound can modulate the flow of metabolites through these pathways, leading to changes in cellular energy status and overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence cellular respiration and energy production. Its localization can also affect its interactions with other biomolecules and its overall biochemical activity .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyrazine 1,4-Dioxide-d4 involves the conversion of Pyrazine-1,4-dioxide to Pyrazine 1,4-Dioxide-d4 through deuteration.", "Starting Materials": ["Pyrazine-1,4-dioxide", "Heavy water (D2O)", "Deuterium gas (D2)"], "Reaction": [ "Pyrazine-1,4-dioxide is dissolved in heavy water (D2O)", "Deuterium gas (D2) is bubbled through the solution", "The reaction mixture is heated at 80-100°C for several hours", "The resulting Pyrazine 1,4-Dioxide-d4 is isolated and purified" ] } | |
CAS番号 |
933803-86-2 |
分子式 |
C4H4N2O2 |
分子量 |
116.112 |
IUPAC名 |
2,3,5,6-tetradeuterio-4-oxidopyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C4H4N2O2/c7-5-1-2-6(8)4-3-5/h1-4H/i1D,2D,3D,4D |
InChIキー |
SXTKIFFXFIDYJF-RHQRLBAQSA-N |
SMILES |
C1=C[N+](=O)C=CN1[O-] |
同義語 |
Pyrazine N,N’-Dioxide-d4; Pyrazine Di-N-oxide-d4; Pyrazine Dioxide-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,2-Dihydro-5-methoxy-3H-benz[e]inden-3-one](/img/structure/B588219.png)






